molecular formula C16H11NO2S2 B12787969 (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide CAS No. 6317-72-2

(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide

Cat. No.: B12787969
CAS No.: 6317-72-2
M. Wt: 313.4 g/mol
InChI Key: FFCLAVOZKABAOD-UHFFFAOYSA-N
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Description

(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is a chemical compound known for its unique structure and properties It belongs to the class of dithiin derivatives, which are characterized by a six-membered ring containing two sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of 2,5-diphenyl-1,4-dithiin with hydroxylamine-O-sulfonic acid in the presence of a base. The reaction is carried out in an organic solvent such as dichloromethane at room temperature, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it to the corresponding thiol or sulfide derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific pathways.

    Industry: It is used in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, affecting their function. It may also participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but its ability to modulate biological activity makes it a compound of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-2,5-diphenyl-1,4-dithiin
  • 5-Bromo-3,6-diphenyl-1,4-dithiin-2-yl(hydroxy)azane oxide

Uniqueness

(3,6-Diphenyl-1,4-dithiin-2-yl)(hydroxy)azane oxide is unique due to its specific substitution pattern and the presence of both hydroxyl and azane oxide functional groups. This combination imparts distinct chemical and biological properties, differentiating it from other dithiin derivatives.

Properties

CAS No.

6317-72-2

Molecular Formula

C16H11NO2S2

Molecular Weight

313.4 g/mol

IUPAC Name

3-nitro-2,5-diphenyl-1,4-dithiine

InChI

InChI=1S/C16H11NO2S2/c18-17(19)16-15(13-9-5-2-6-10-13)20-11-14(21-16)12-7-3-1-4-8-12/h1-11H

InChI Key

FFCLAVOZKABAOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=C(S2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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